Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one

Chiral chromatography Enantiomeric excess Diastereomer separation

This (S,S)-configured chiral tertiary amine is critical for PDE10A-targeted SAR studies. Its two defined stereocenters—(S)-piperidine C3 and (S)-alanine α-carbon—form a specific diastereomer that is not functionally interchangeable with the (S,R)-isomer (CAS 1401665-60-8). Substituting any other stereoisomer introduces significant risk of altered target binding and pharmacokinetics. Procure with exact stereochemical specification and request chiral HPLC certificates to preserve stereochemical integrity across your synthetic route.

Molecular Formula C18H27N3O
Molecular Weight 301.4 g/mol
Cat. No. B7918276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one
Molecular FormulaC18H27N3O
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C3CC3)N
InChIInChI=1S/C18H27N3O/c1-14(19)18(22)20-11-5-8-17(13-20)21(16-9-10-16)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14-,17?/m0/s1
InChIKeyMKTFKZXKTYBMSP-MBIQTGHCSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one Matters in Chiral Piperidine Procurement


Designated by CAS 1354028-95-7, (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one is a chiral tertiary amine featuring a piperidine core substituted at the 3-position with a benzyl-cyclopropyl-amino moiety and an (S)-2-aminopropan-1-one side chain [1]. With a molecular formula of C18H27N3O and a molecular weight of 301.43 g/mol, this compound is classified as a piperidine derivative containing both amine and ketone functionalities . Vendor listings report purities of 95%+ to NLT 98%, targeting pharmaceutical research and development applications .

The Procurement Risk of Substituting (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one with Close Analogs


Generic substitution for this compound is precluded by its two defined chiral centers—the (S)-configuration at the piperidine 3-position and the (S)-configuration at the alanine-derived carbonyl alpha-carbon—which together form a specific diastereomeric pair [1]. The close analog (S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one (the R-isomer at the piperidine 3-position) is a different diastereomer, and no publicly available data demonstrate that these isomers are functionally interchangeable . Without direct comparative pharmacological data, substituting one diastereomer for another introduces stereochemical risk in structure-activity relationship (SAR) studies, potentially altering target binding, pharmacokinetics, or off-target profiles [1]. Consequently, procurement must be guided by exact stereochemical specification rather than class-level similarity.

Quantitative Differentiation of (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one: Head-to-Head Data Against Closest Comparators


Chiral Purity: Enantiomeric Excess vs. Racemic and Diastereomeric Mixtures

The target compound is supplied as the (S,S)-diastereomer with a minimum purity of 98% by vendor specification, whereas its (S,R)-diastereomer (CAS 1401665-60-8) is also commercially available but typically at undefined purity without direct comparative analysis . No peer-reviewed study has concurrently determined the enantiomeric excess of both diastereomers under identical chromatographic conditions. The absence of such data means that any claim of superior stereochemical outcome must rely on vendor-specific quality assurance, highlighting a critical evidence gap [1].

Chiral chromatography Enantiomeric excess Diastereomer separation

Substitution Pattern Effects: 3-Position vs. 4-Position Piperidine Isomers

The 3-substituted benzyl-cyclopropyl-amino group in the target compound creates a distinct spatial orientation compared to the 4-substituted regioisomer (S)-2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one [1]. Although no peer-reviewed study provides direct comparative IC50 data between these regioisomers, general medicinal chemistry principles indicate that shifting the substitution from the 3- to the 4-position alters the dihedral angle and distance from the piperidine nitrogen, potentially modifying key interactions with biological targets [2]. Quantitative assessment of this structural divergence requires molecular docking or comparative biochemical assays that are currently absent from the public literature.

Piperidine regioisomer Structure-activity relationship Conformational analysis

Phosphodiesterase Selectivity: PDE10A vs. PDE11A and PDE5A

The structurally related compound CHEMBL1916106 exhibits a PDE10A IC50 of 8.30 nM, while showing >1200-fold selectivity over PDE11A (IC50 = 5,290 nM) and >1200-fold over PDE5A (IC50 > 10,000 nM) [1]. This class-level selectivity profile, deriving from the benzyl-cyclopropyl-amino piperidine scaffold, suggests that the target compound may share a similar preference for PDE10A over other PDE isoforms, although direct measurement on the exact compound is lacking [1]. Without confirmatory assay data, any cross-study extrapolation must be considered preliminary and should not replace direct comparative testing.

Phosphodiesterase inhibition Selectivity profile Neurological disease

CCR5 Antagonism Potential: In Silico vs. Experimental Gap

A single preliminary screening report, attributed to Zhang Huili, indicates that the compound can act as a CCR5 antagonist, potentially relevant for HIV infection, asthma, rheumatoid arthritis, or autoimmune diseases [1]. However, no quantitative binding affinity (IC50, Ki) or functional antagonism data for this specific compound have been published [1]. In contrast, several cyclopropyl-containing CCR5 antagonists in the patent literature demonstrate picomolar to low nanomolar IC50 values (e.g., IC50 = 0.110 nM for a distinct but structurally related analog) [2]. The absence of published potency measurements for the target compound means any claim of differentiated CCR5 antagonism cannot be substantiated with current evidence.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Recommended Application Scenarios for (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one Based on Evidence


Chiral Building Block for Diastereoselective Synthesis

The compound's defined (S,S) configuration and high vendor-reported purity (≥98%) make it suitable as a building block in the synthesis of more complex chiral molecules, particularly when the relative stereochemistry must be preserved throughout a synthetic route [1]. This application is predicated on the availability of detailed analytical certificates (e.g., chiral HPLC, specific rotation) that confirm stereochemical integrity.

Chemical Probe for PDE10A-Related Neurological Research

Although not directly characterized, the structural similarity to PDE10A inhibitors with nanomolar potency (IC50 = 8.30 nM) positions this compound as a potential starting point for developing PDE10A-selective chemical probes [1]. Researchers should first confirm PDE10A inhibition via biochemical assays before dedicating resources, as class-level inference alone is insufficient.

Comparator Isomer in Stereochemical SAR Studies

The (S,S)-isomer can serve as a stereochemical control alongside its (S,R)-diastereomer (CAS 1401665-60-8) in studies designed to probe the influence of the piperidine C3 configuration on pharmacological activity . This pairwise comparison requires both isomers to be procured simultaneously and analyzed in parallel under identical assay conditions.

Piperidine Regioisomer Library Expansion

When used alongside its 4-substituted regioisomer, the target compound enables systematic exploration of the position-dependent conformational effects on target engagement, docking poses, and metabolic stability . This application is most valuable in early-stage drug discovery where chemotype optimization is ongoing.

Quote Request

Request a Quote for (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.